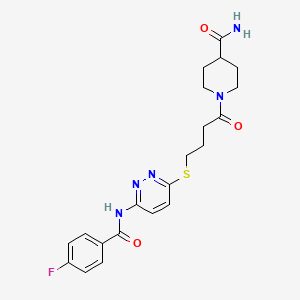

1-(4-((6-(4-Fluorobenzamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-[4-[6-[(4-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylbutanoyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O3S/c22-16-5-3-15(4-6-16)21(30)24-17-7-8-18(26-25-17)31-13-1-2-19(28)27-11-9-14(10-12-27)20(23)29/h3-8,14H,1-2,9-13H2,(H2,23,29)(H,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDPHJOXMHHDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core One common approach is the cyclization of appropriate diaminopyridazine derivatives with suitable carboxylic acid derivatives The fluorobenzamide group can be introduced through a reaction with 4-fluorobenzoyl chloride, followed by the formation of the thioether linkage using a suitable thiolating agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Oxidation: Formation of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of new functional groups such as amides or thioethers.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool for studying biological processes, particularly those involving enzyme inhibition or receptor binding.

Medicine: The compound could be explored for its therapeutic potential, possibly as a lead compound for drug development.

Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies, including binding assays and functional assays.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison of Key Analogs

¹ Exact molecular formula inferred from structural analogs.

Substituent Effects and Pharmacological Insights

Fluorinated vs. Non-Fluorinated Aromatic Groups

The 4-fluorobenzamido group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the thiophene-2-carboxamido analog (Table 1, ). Fluorine’s electronegativity and small atomic radius can improve both affinity and metabolic stability by reducing oxidative metabolism . In contrast, the thiophene group in the analog may increase π-stacking interactions but reduce solubility due to its non-polar nature.

Backbone and Linker Modifications

The piperidine-4-carboxamide backbone is shared across several analogs (e.g., ), suggesting its utility in optimizing pharmacokinetic properties such as blood-brain barrier penetration. By comparison, the sulfonyl group in may enhance electrostatic interactions with charged residues in target proteins.

Therapeutic Implications

- Kinase Inhibition : The difluorocyclobutoxy-containing compound () demonstrates structural motifs typical of kinase inhibitors, with fluorination and rigid cyclobutane rings likely improving selectivity for ATP-binding pockets. The target compound’s 4-fluorobenzamido group may similarly target kinases but with reduced steric bulk.

- Epigenetic Modulation : The dihydropyrimidine-carboxamide compound () and the benzimidazole derivative () highlight the role of carboxamide-containing scaffolds in histone acetylation pathways. The target compound’s piperidine-carboxamide core may share this mechanistic avenue.

- Metabolic Stability: Fluorination in the target compound and the difluorocyclobutoxy group in are expected to reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs like .

Research Findings and Limitations

For example, fluorinated aromatic systems in and correlate with improved in vitro potency in cancer cell lines. However, the thiophene analog () lacks published activity data, underscoring the need for empirical validation.

Actividad Biológica

1-(4-((6-(4-Fluorobenzamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a piperidine ring, a pyridazine moiety, and a fluorobenzamide group, which contribute to its biological properties.

This compound exhibits various biological activities, primarily through modulation of ion channels and enzyme inhibition. It has shown potential as an inhibitor of T-type calcium channels, which are implicated in various cardiovascular conditions.

2. Inhibitory Activity

Research indicates that derivatives of similar compounds have demonstrated significant inhibitory activity against T-type calcium channels. For instance, one study found that specific piperidine derivatives lowered blood pressure in hypertensive models without causing reflex tachycardia, suggesting a favorable side effect profile .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. The presence of the fluorobenzamide group enhances lipophilicity and may improve binding affinity to target proteins. A comparative analysis of related compounds reveals that modifications at the piperidine and pyridazine positions can significantly affect their pharmacological profiles.

| Compound | Structure | Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | T-type Ca²⁺ channel inhibitor | 20 |

| Compound B | Structure B | MAO-B inhibitor | 0.013 |

| This compound | Target Compound | Potentially effective for hypertension | TBD |

Case Study 1: Antihypertensive Effects

In a study evaluating the antihypertensive effects of piperidine derivatives, it was observed that oral administration of compounds similar to this compound resulted in significant blood pressure reduction in spontaneously hypertensive rats. The mechanism was attributed to the selective inhibition of T-type calcium channels .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of related pyridazine derivatives against neurodegenerative diseases. Compounds were tested for their ability to inhibit monoamine oxidase (MAO), with some showing high selectivity and potency against MAO-B, which is linked to neurodegeneration . This suggests that modifications leading to increased MAO-B inhibition could enhance the therapeutic profile of the target compound.

Q & A

Q. What are the critical steps in synthesizing 1-(4-((6-(4-Fluorobenzamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide, and how are intermediates purified?

The synthesis involves sequential coupling reactions, including thiol-ene chemistry for sulfur bond formation and amidation for piperidine functionalization. Key intermediates are purified via recrystallization (ethanol/dichloromethane) or silica gel column chromatography with gradient elution. Final purity (>95%) is validated by HPLC or LC-MS .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies proton/carbon environments. IR spectroscopy detects functional groups (e.g., amide C=O at ~1650 cm⁻¹). X-ray crystallography resolves stereochemistry, and 19F NMR tracks fluorinated moieties .

Q. What are the primary applications in medicinal chemistry?

The compound acts as a kinase inhibitor scaffold due to its pyridazine-thioether motif, targeting ATP-binding pockets. The fluorobenzamido group enhances selectivity and metabolic stability. Current studies focus on SAR profiling against oncogenic kinases (e.g., EGFR mutants) and inflammatory targets .

Q. How is compound stability assessed under varying pH conditions?

Forced degradation studies in buffers (pH 1–10) at 37°C monitor decomposition via HPLC. Degradation products (e.g., hydrolyzed amides) are identified by LC-MS. Kinetic modeling predicts shelf-life, and lyophilization is recommended for unstable aqueous formulations .

Q. What safety precautions are recommended during handling?

Use PPE (gloves, goggles) and work in a fume hood. Store at -20°C under argon to prevent hydrolysis. Refer to SDS for hazards (e.g., H302-H318) and disposal guidelines (incineration) .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

Quantum chemical calculations (DFT) predict reaction energetics, guiding solvent/catalyst selection. ICReDD’s integrated workflows use reaction path algorithms to screen conditions (temperature, stoichiometry), reducing experimental iterations. Machine learning models trained on analogous reactions suggest optimal coupling agents .

Q. What strategies resolve bioactivity data discrepancies (e.g., IC50 variability)?

Standardize assays (cell lines, incubation times) and validate purity (>98% by HPLC). Use orthogonal assays (enzymatic vs. cell-based) to confirm target engagement. Statistical DOE identifies critical variables (pH, co-solvents), while cross-validating solubility and stability .

Q. How to improve low yields in the final amide coupling step?

Optimize coupling reagents (HATU vs. EDCI/HOBt) and bases (DIPEA). Pre-activate carboxylic acids as NHS esters. Use anhydrous DMF and monitor reactions via TLC or in-situ IR. Microwave-assisted synthesis accelerates kinetics .

Q. How does isotopic labeling (¹⁸F, ¹³C) aid pharmacokinetic studies?

¹⁸F labeling enables PET imaging for in vivo distribution. ¹³C/¹⁵N isotopes in the piperidine ring trace metabolic pathways via NMR or mass spec. Radiolabeled analogs ([³H]) quantify receptor binding in autoradiography, requiring >99% isotopic purity .

Q. What formulation strategies enhance solubility without altering bioactivity?

Cyclodextrin inclusion complexes or PEGylated nanoparticles improve solubility. Introduce cleavable solubilizing groups (tert-butyl esters) or use co-solvents (10% Cremophor EL). Parallel SAR identifies polar substituents (e.g., morpholine) that retain target binding .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for efficacy). Replicate studies under standardized conditions to isolate variables .

- Experimental Design : Apply DOE to optimize reaction parameters (e.g., Taguchi methods for catalyst screening) and reduce resource expenditure .

- Advanced Characterization : Use hyphenated techniques (LC-MS/MS) for metabolite identification and cryo-EM for target-bound structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.